ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate
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Overview
Description
Ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate is an organic compound with a complex structure. It contains multiple functional groups, including a cyano group, a hydroxyl group, and an ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate typically involves multi-step organic reactions. One possible route could involve the condensation of ethyl acetoacetate with a nitrile compound, followed by the introduction of the phenylcarbonimidoyl group under controlled conditions. The reaction conditions would likely require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced industrial techniques might be employed to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto-ester.
Reduction: Formation of an amino-ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its multiple functional groups.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-3-hydroxybutanoate: Similar structure but lacks the phenylcarbonimidoyl group.
Methyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the phenylcarbonimidoyl group, which can impart different reactivity and properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)14(13(18)9-10-16)11(2)17-12-7-5-4-6-8-12/h4-8,18H,3,9H2,1-2H3/b14-13+,17-11? |
InChI Key |
GTBIONFUYAFNQM-KVKNYULTSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CC#N)/O)/C(=NC1=CC=CC=C1)C |
Canonical SMILES |
CCOC(=O)C(=C(CC#N)O)C(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
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